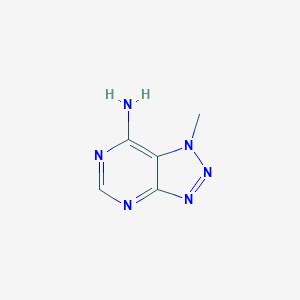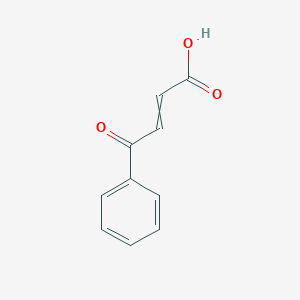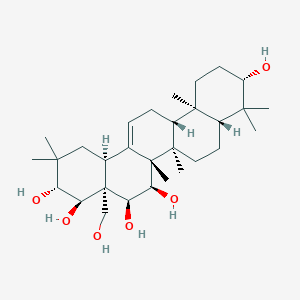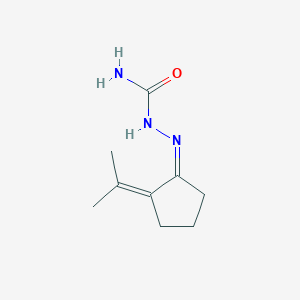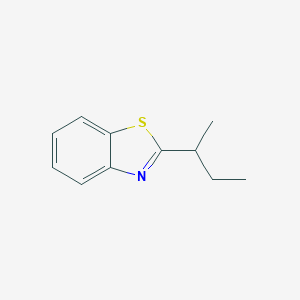
Benzothiazole, 2-(1-methylpropyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(1-methylpropyl)-(9CI) is a chemical compound that belongs to the benzothiazole family. It is used in various scientific research applications due to its unique properties and characteristics. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments are well studied.
作用機序
The mechanism of action of Benzothiazole, 2-(1-methylpropyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the nitrogen and sulfur atoms in its structure. It can also act as a ligand for metal ions, forming stable complexes.
生化学的および生理学的効果
Benzothiazole, 2-(1-methylpropyl)-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
Benzothiazole, 2-(1-methylpropyl)-(9CI) has several advantages in lab experiments. It is easy to synthesize, and its properties can be easily modified by changing the substituents on its structure. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on Benzothiazole, 2-(1-methylpropyl)-(9CI). One direction is to explore its potential as a ligand for metal ions, as it has been shown to form stable complexes. Another direction is to investigate its potential as a fluorescent dye, as it has been used in the synthesis of fluorescent materials. Furthermore, exploring its potential as a drug candidate for various diseases could also be a future direction for research.
合成法
Benzothiazole, 2-(1-methylpropyl)-(9CI) is synthesized using different methods, including the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of potassium carbonate, and the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of sodium methoxide. The yield of the product depends on the reaction conditions, including the temperature, time, and the amount of reactants used.
科学的研究の応用
Benzothiazole, 2-(1-methylpropyl)-(9CI) is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It is also used in the synthesis of fluorescent dyes, polymers, and other materials.
特性
CAS番号 |
17626-87-8 |
|---|---|
製品名 |
Benzothiazole, 2-(1-methylpropyl)-(9CI) |
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
2-butan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3 |
InChIキー |
ZTINYSSZVASPQX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=NC2=CC=CC=C2S1 |
正規SMILES |
CCC(C)C1=NC2=CC=CC=C2S1 |
同義語 |
Benzothiazole, 2-(1-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



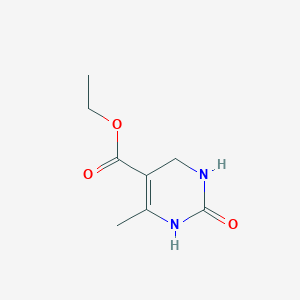
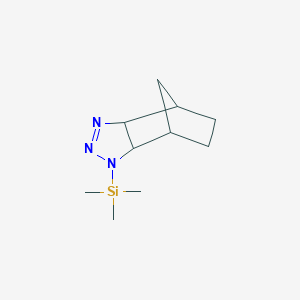
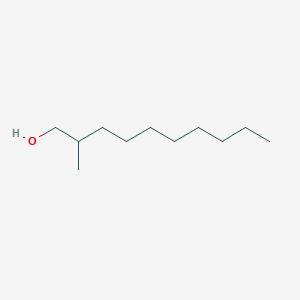
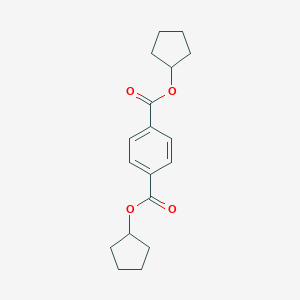
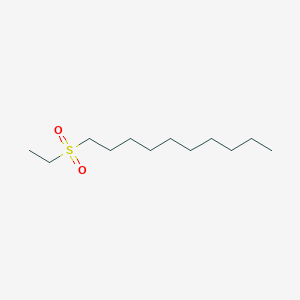
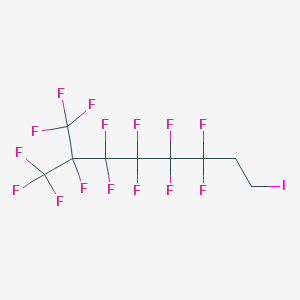
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
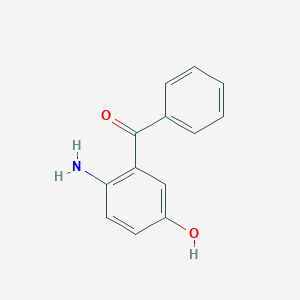
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
